1-(4-Methylpentan-2-yl)-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(4-methylpentan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-7(2)6-8(3)12-5-4-9(10)11-12/h4-5,7-8H,6H2,1-3H3,(H2,10,11) |
InChI Key |
OSVFJUAORGEPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)N1C=CC(=N1)N |
Origin of Product |
United States |
Preparation Methods
Condensation of Hydrazine with Ketones
This method involves reacting hydrazine with suitable ketones to form the pyrazole ring. For this compound, a similar approach could be used by selecting a ketone that will introduce the 4-methylpentan-2-yl group.
- Reactants: 4-Methylpentan-2-one and hydrazine.
- Conditions: Typically involves heating in an acidic medium.
- Product: Forms the pyrazole ring with the desired substituent.
Direct Preparation from Primary Aliphatic Amines
A more direct method involves using primary aliphatic amines as limiting reagents. This approach can be adapted for the synthesis of N-substituted pyrazoles, including this compound.
- Reactants: 4-Methylpentan-2-amine, 2,4-pentanedione, and O-(4-nitrobenzoyl)hydroxylamine.
- Conditions: Reaction at elevated temperatures (e.g., 85°C) in a solvent like DMF.
- Product: Forms the desired pyrazole derivative.
Synthesis Strategies
Condensation/Cyclization Approach
Direct Synthesis from Amines
- Step 1: Preparation of the amine precursor (e.g., 4-methylpentan-2-amine).
- Step 2: Reaction with a suitable diketone and a catalyst (e.g., O-(4-nitrobenzoyl)hydroxylamine).
- Step 3: Workup and purification to isolate the product.
Data Table: Comparison of Synthesis Methods
| Synthesis Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Condensation with Ketones | Hydrazine, 4-Methylpentan-2-one | Acidic medium, heat | Variable |
| Direct Synthesis from Amines | 4-Methylpentan-2-amine, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine | DMF, 85°C | 30-50% |
Chemical Reactions Analysis
1-(4-Methylpentan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under suitable conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Scientific Research Applications
1-(4-Methylpentan-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylpentan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(tert-Butyl)-1H-pyrazol-3-amine
- Substituent : tert-Butyl group (bulky, hydrophobic).
- Synthesis : Reacting tert-butylhydrazine with 2-chloroacrylonitrile in water at room temperature (20 h, 68% yield) .
- Applications : Serves as a precursor for antimicrobial thiourea and urea derivatives. For example, 1-(tert-butyl)-1H-pyrazol-3-amine derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 8–32 µg/mL .
1-(Adamantan-1-yl)-1H-pyrazol-3-amine
- Substituent : Adamantyl group (rigid, highly lipophilic).
- Synthesis: Reacting 1-bromoadamantane with 3-aminopyrazole in 48% aqueous HBr .
- Applications : Adamantyl derivatives are explored for improved bioavailability due to enhanced membrane permeability .
- Comparison : The adamantyl group significantly increases molecular weight (MW: ~215 g/mol) and lipophilicity, which may affect pharmacokinetic profiles compared to the 4-methylpentan-2-yl analog.
1-(Pentan-2-yl)-1H-pyrazol-3-amine
- Substituent : Pentan-2-yl (linear alkyl chain).
- Comparison : Linear chains may confer lower metabolic stability than branched analogs like 4-methylpentan-2-yl.
Aryl- and Heteroaryl-Substituted Pyrazol-3-amines
5-(4-Methoxyphenyl)-1H-pyrazol-3-amine
- Substituent : 4-Methoxyphenyl (electron-rich aromatic ring).
- Synthesis : Condensation of 4-methoxyphenylacetone with hydrazine derivatives using HBTU/DIPEA in DMF .
- Applications : Used in hybrid molecules targeting kinase inhibition. The methoxy group enhances π-π stacking interactions in biological targets .
- Comparison : Aromatic substituents improve target affinity but may reduce solubility compared to alkyl groups.
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine
- Substituent : Chloro-fluorophenylmethyl (halogenated aromatic).
- Applications : Halogenated analogs are common in antimicrobial and anticancer agents due to enhanced binding to hydrophobic pockets.
Data Tables
Key Research Findings and Trends
Substituent Effects on Lipophilicity : Branched alkyl groups (e.g., 4-methylpentan-2-yl, tert-butyl) increase logP values compared to linear chains or aromatic groups, improving blood-brain barrier penetration but risking solubility issues .
Synthetic Flexibility : Pyrazol-3-amine derivatives are synthesized via diverse routes, including nucleophilic substitution (alkylation) and condensation reactions, with yields ranging from 17–82% depending on substituent complexity .
Biological Performance : Alkyl-substituted derivatives show promise against resistant bacterial strains, while aryl-substituted analogs are more common in kinase and enzyme inhibition studies .
Biological Activity
1-(4-Methylpentan-2-yl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial and anti-inflammatory properties, through a review of current research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₇N₃, with a molecular weight of approximately 167.25 g/mol. The structure features a five-membered pyrazole ring with two nitrogen atoms, which is substituted at the first position by a branched alkyl group (4-methylpentan-2-yl) and an amine group at the third position. This unique structural configuration contributes to its biological activity and potential applications in medicinal chemistry.
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it has shown potential for antimicrobial activity against various bacterial and fungal strains.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against multiple microorganisms:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 62.5 µg/mL |
| This compound | Candida albicans | 125 µg/mL |
| This compound | Escherichia coli | 31.25 µg/mL |
These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various studies. It is believed that the compound can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in biological systems. The exact pathways and molecular targets are still under investigation but may include cyclooxygenase (COX) enzymes and other inflammatory mediators .
Case Studies
Several case studies have investigated the biological activities of pyrazole derivatives similar to this compound:
- Antimicrobial Screening : In one study, a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activities against various pathogens. Results indicated that compounds with similar structural features exhibited significant antibacterial and antifungal activities, supporting the potential of pyrazole derivatives in treating infections .
- Anti-inflammatory Assessment : Another study focused on assessing the anti-inflammatory properties of pyrazole compounds through in vivo models. The results demonstrated that certain derivatives effectively reduced inflammation markers in animal models, suggesting a viable therapeutic pathway for inflammatory diseases.
Q & A
Q. What synthetic routes are available for 1-(4-Methylpentan-2-yl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: While no direct synthesis is detailed in the literature for this compound, analogous pyrazole derivatives are typically synthesized via:
- Alkylation of pyrazole precursors using halogenated alkanes (e.g., 4-methylpentan-2-yl bromide) under basic conditions (e.g., NaH in DMF) .
- Amination reactions at the pyrazole C3 position via nucleophilic substitution or reductive amination .
Critical parameters include: - Solvent choice (polar aprotic solvents like DMF enhance reactivity).
- Temperature control (reflux conditions for faster kinetics).
- Catalyst selection (Pd-based catalysts for cross-coupling steps) .
Purity optimization requires post-synthesis purification via column chromatography or recrystallization .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C9H17N3, m/z 167.25) .
- X-ray Crystallography (if crystalline): Resolves 3D structure and confirms regiochemistry using SHELX software .
- HPLC: Assesses purity (>95% for biological assays) .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain branching or substituent position) influence the biological activity of this compound derivatives?
Methodological Answer:
- Substituent Effects:
- Positional Isomerism: Shifting the amine group from C3 to C5 alters hydrogen-bonding interactions with targets, as seen in related pyrazoles .
Experimental Approach: - Synthesize analogs via combinatorial chemistry.
- Compare bioactivity (e.g., IC50 in enzyme inhibition assays) and correlate with computed logP values .
Q. How can researchers resolve contradictions in reported bioactivity data for pyrazole-3-amine derivatives, such as conflicting IC50 values across studies?
Methodological Answer:
- Standardization of Assays:
- Data Normalization:
- Account for solvent effects (e.g., DMSO concentration ≤0.1%).
- Replicate experiments (n ≥ 3) and report mean ± SEM .
- Meta-Analysis: Cross-reference with structural analogs (e.g., 1-(2-bromobenzyl)-1H-pyrazol-3-amine) to identify trends in substituent-activity relationships .
Q. What computational strategies (e.g., molecular docking, QSAR) can predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina to model binding to targets (e.g., cyclooxygenase-2). Focus on hydrophobic interactions with the 4-methylpentan-2-yl group .
- Validate with MD simulations (GROMACS) to assess binding stability .
- QSAR Modeling:
- Train models using datasets of pyrazole derivatives with known IC50 values.
- Descriptors: logP, molar refractivity, and topological polar surface area (TPSA) .
- Limitations: Computational predictions require experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
